(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-octylprop-2-enamide
Description
(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-octylprop-2-enamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-octylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c1-2-3-4-5-6-7-10-23-20(25)15(13-22)11-16-14-24-19-9-8-17(21)12-18(16)19/h8-9,11-12,14,24H,2-7,10H2,1H3,(H,23,25)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCCJOUXERHVAD-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CNC2=C1C=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C/C1=CNC2=C1C=C(C=C2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-octylprop-2-enamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of the Enamide: The brominated indole is then reacted with an appropriate cyanoacetamide derivative under basic conditions to form the enamide. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Alkylation: The final step involves the alkylation of the cyano group with an octyl halide (e.g., octyl bromide) to introduce the octyl chain. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for bromination, enamide formation, and alkylation.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-octylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the cyano group to an amine.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acetone at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-octylprop-2-enamide involves its interaction with specific molecular targets and pathways. The brominated indole moiety can interact with enzymes and receptors, modulating their activity. The cyano group and octyl chain contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-chloro-1H-indol-3-yl)-2-cyano-N-octylprop-2-enamide: Similar structure with a chlorine atom instead of bromine.
(E)-3-(5-fluoro-1H-indol-3-yl)-2-cyano-N-octylprop-2-enamide: Similar structure with a fluorine atom instead of bromine.
(E)-3-(5-methyl-1H-indol-3-yl)-2-cyano-N-octylprop-2-enamide: Similar structure with a methyl group instead of bromine.
Uniqueness
(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-octylprop-2-enamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methyl groups, which can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
